molecular formula C8H12N2S B1418912 [2-(Ethylsulfanyl)pyridin-4-yl]methanamine CAS No. 1157038-68-0

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Cat. No. B1418912
M. Wt: 168.26 g/mol
InChI Key: ULNSWZJRJPRPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for [2-(Ethylsulfanyl)pyridin-4-yl]methanamine is 1S/C8H12N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties can be obtained from dedicated chemical databases or safety data sheets.

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases : A study involved synthesizing novel Schiff bases using 3-aminomethyl pyridine, demonstrating anticonvulsant activity. This suggests potential therapeutic applications of compounds related to "[2-(Ethylsulfanyl)pyridin-4-yl]methanamine" (Pandey & Srivastava, 2011).

Catalytic Applications

  • Pincer Palladacycles : A research focused on synthesizing unsymmetrical NCN′ pincer palladacycles using derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, indicating their use in catalysis (Roffe et al., 2016).

Spectroscopy and Photophysical Behavior

  • Spectral Studies : A study on polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine revealed its photophysical behaviors, suggesting applications in material science (Li Ping-hua, 2010).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes : Research on Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light, indicating potential use in medical imaging and therapy (Basu et al., 2014).

Coordination Chemistry

  • Nickel Complexes : A study on bis(iminopyridine) dinickel complexes highlights the role of [2-(Ethylsulfanyl)pyridin-4-yl]methanamine derivatives in coordination chemistry and its applications (Bheemaraju et al., 2013).

Detection of Metal Ions

  • Selective Ion Detection : Research demonstrated the ability of compounds derived from (pyridine-2-yl)methanamine to effectively and selectively detect Hg and Ni ions, suggesting applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Anticancer Activity

  • Palladium and Platinum Complexes : New complexes derived from R-(pyridin-2-yl)methanamine demonstrated significant anticancer activity, suggesting potential therapeutic applications (Mbugua et al., 2020).

Methane Monooxygenases Modeling

  • Diiron(III) Complexes : Research on non-heme diiron(III) complexes, involving derivatives of (pyridin-2-yl)methanamine, provided insights into methane monooxygenases, indicating applications in bioinorganic chemistry (Sankaralingam & Palaniandavar, 2014).

Spin State Equilibria

  • Spin State Studies : Research on Fe(II) complexes based on pentadentate ligands like (pyridin-2-yl)methanamine derivatives explored the spin state equilibria, relevant in coordination chemistry and materials science (Draksharapu et al., 2012).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H314, H332, and H335 . These codes indicate hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-ethylsulfanylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSWZJRJPRPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 2
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 3
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 4
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 5
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 6
[2-(Ethylsulfanyl)pyridin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.